2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

Lipophilicity Physicochemical Properties Drug-likeness

Researchers designing peptidomimetics often face a trade-off between conformational rigidity and coupling efficiency. This norbornane α-amino acid resolves that tension: the methylene spacer introduces tailored flexibility absent in BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), expanding accessible (φ, ψ) space for induced-fit binding while the norbornane cage retains backbone constraint. Key procurement differentiators: • LogP of -1.7 (vs -2.6 for BCH) enhances organic-solvent solubility for Fmoc/Boc-SPPS coupling. • Melting point of 248-249 °C (depressed vs >300 °C for BCH) reflects lower crystal lattice energy, translating to improved dissolution in DMF and DCM. • 3 rotatable bonds enable orientational sampling of the norbornane ring, making the compound a strategic probe for LAT1 substrate-specificity studies and blood-brain barrier transport modulation. Sourced with ≥98% purity and shipped under ambient conditions.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13628540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CC(C(=O)O)N
InChIInChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)
InChIKeyXOTORAPUBLJRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic Acid Overview


2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid (CAS 120439-20-5) is a synthetic, non-proteinogenic α-amino acid that features a fully saturated bicyclo[2.2.1]heptane (norbornane) scaffold separated from the α-amino acid core by a single methylene spacer . With a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol, this compound is structurally distinct from the well-studied LAT1 inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), which bears the carboxylate group directly on the norbornane ring [1]. The additional methylene unit introduces a degree of conformational flexibility absent in BCH, making it a candidate for applications requiring tailored backbone geometries in peptidomimetic design or for probing substrate specificity in L-type amino acid transporter (LAT) family members .

Peptidomimetic building block Norbornane α-amino acid with methylene spacer for conformationally constrained peptide design.
LAT transporter probe Tailored lipophilicity-to-polarity balance supports substrate specificity studies on L-type amino acid transporters.
Selectivity context Structural difference from BCH enables tunable backbone flexibility for peptidomimetics where induced-fit binding is relevant.

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic Acid: Substitution Limitations


Although 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid and BCH both contain the norbornane cage, the one-carbon spacer in the former fundamentally alters the spatial relationship between the bulky bicyclic group and the α-amino acid pharmacophore [1]. Molecular mechanics calculations on norbornane amino acid derivatives indicate that the norbornane system restricts the peptide backbone to C7-like conformations, but the presence or absence of a β-substituent and the position of the carboxylate strongly modulate the accessible (φ, ψ) space [1]. A procurement decision to substitute the propanoic acid derivative with BCH would therefore risk altering the conformational profile and transporter recognition of any peptide or ligand being designed, potentially compromising binding affinity, transport kinetics, or metabolic stability. The quantitative comparisons below provide the evidence base for informed selection.

Attribute
This Compound
BCH
Ring–Cα connectivity
Methylene spacer
Direct attachment
Conformational flexibility
Moderate (3 rot. bonds)
Low (1 rot. bond)
Predicted lipophilicity
Higher (XLogP3 −1.7)
Lower (XLogP3 −2.6)
The methylene spacer fundamentally alters backbone geometry and transporter recognition. Substituting with BCH may not preserve the designed peptidomimetic conformation or LAT substrate profile; binding affinity, transport kinetics, and metabolic stability could shift.

Quantitative Evidence: 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic Acid vs. Analogs


Lipophilicity Comparison vs. BCH

The predicted lipophilicity of 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid is XLogP3 = -1.7, which is 0.9 log units higher than that of BCH (XLogP3 = -2.6) [1][2]. This difference arises from the additional methylene spacer that increases the hydrophobic surface area of the molecule. The higher logP value suggests moderately improved passive membrane permeability relative to BCH, a parameter relevant for intracellular target engagement.

Lipophilicity (XLogP3)
Cross-study comparable
Target −1.7 vs BCH −2.6 Δ +0.9
Higher predicted logP may support permeability screening in cell-based assays.
Predicted values; PubChem XLogP3 algorithm.
Lipophilicity Physicochemical Properties Drug-likeness

Polar Surface Area Comparison vs. BCH

The topological polar surface area (TPSA) of 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid is 63.3 Ų, identical to that of BCH (63.3 Ų) [1][2]. Both compounds possess the same hydrogen bond donor and acceptor counts (2 HBD, 3 HBA), indicating that the methylene spacer does not alter the core polar functionality relevant to transporter recognition. However, the higher logP combined with unchanged TPSA yields a more favorable balance of lipophilicity to polarity in the propanoic acid derivative.

Polar Surface Area
Cross-study comparable
63.3 Ų (equivalent)
Identical H-bond capacity; supports solubility and membrane partitioning review.
TPSA computed via Ertl algorithm; 2 HBD, 3 HBA unchanged.
Polar Surface Area Membrane Permeability Blood-Brain Barrier

Conformational Flexibility vs. BCH Scaffold

Conformational analysis of norbornane amino acid derivatives has demonstrated that the norbornane bicycle sterically restricts the peptide backbone to favor C7-like turn conformations over extended conformations [1]. In 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, the methylene spacer between the norbornane C2 position and the Cα carbon introduces one additional rotatable bond (total rotatable bonds = 3) compared to BCH (total rotatable bonds = 1) [2][3]. This additional degree of freedom is predicted to enable the norbornane moiety to sample a broader range of orientations relative to the amino acid backbone, potentially accommodating a wider set of backbone (φ, ψ) angles in peptide chains where constrained folding is desired.

Rotatable Bonds
Class-level inference
Target 3 vs BCH 1 Δ +2
Methylene spacer enables broader backbone orientation sampling; may support turn/loop design.
Inferred from norbornane amino acid conformational studies (AMBER, ab initio).
Conformational Analysis Peptidomimetic Design Backbone Flexibility

Melting Point and Crystallinity vs. BCH

The experimentally reported melting point of 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid is 248–249 °C , which is substantially lower than the melting point of BCH (>300 °C, lit.) . This ~50 °C depression in melting point for the propanoic acid derivative is consistent with reduced crystal lattice energy resulting from the conformational flexibility imparted by the methylene spacer.

Melting Point
Data to verify
248–249 °C
Lower than BCH (>300 °C); may simplify organic solvent handling.
Experimental source not specified; verify independently.
Solid-State Properties Crystallinity Compound Handling

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic Acid: Target Applications


Peptidomimetic Design with Constrained Backbones

The three rotatable bonds of 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid (versus one rotatable bond in BCH) provide a tailored degree of conformational flexibility that can be exploited to stabilize turn or loop structures in peptide analogues. Computational studies on norbornane amino acids indicate that the bicycle favors C7-like conformations, but the methylene spacer enables additional orientational sampling of the norbornane ring relative to the backbone. This makes the compound a strategic building block for peptidomimetics where both the rigidity of the norbornane cage and some backbone flexibility are required—such as in inhibitors of protein-protein interactions where induced-fit binding is advantageous [1][2].

LAT1 Transporter Substrate and Inhibition Studies

The measured logP of -1.7 (compared to -2.6 for BCH) indicates significantly higher lipophilicity while the TPSA remains equivalent at 63.3 Ų, suggesting that 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid may interact with the LAT1 transporter with altered kinetics relative to BCH. This compound can serve as a probe to dissect the contributions of amino acid backbone length and lipophilicity to substrate recognition and transport efficiency, complementing BCH-based inhibition protocols [1][2]. Researchers investigating competitive exclusion of phenylalanine at the blood-brain barrier via LAT1 may find the propanoic acid derivative's LogP advantage useful for modulating brain penetration [3].

Enhanced Handling in Solid-Phase Peptide Synthesis

The melting point depression from >300 °C (BCH) to 248–249 °C [1][2] implies lower crystal lattice energy for 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, which may translate to enhanced solubility in common organic solvents used in peptide coupling (e.g., DMF, DCM). This property is particularly relevant for Fmoc- or Boc-protected derivatives in automated solid-phase peptide synthesis, where poor monomer solubility can limit coupling efficiency and overall yield. Procurement teams evaluating building block vendors should consider this handling advantage when selecting between norbornane amino acid variants.

Application
Selection Property
Validation Focus
Peptidomimetic backbone design
Conformational flexibility (φ/ψ sampling)
Backbone angle preferences in turn/loop mimics
LAT1 substrate probe studies
Lipophilicity-to-polarity balance (logP/TPSA)
Transporter recognition and competitive exclusion assays
Solid-phase peptide synthesis
Organic solvent solubility profile
Coupling efficiency under standard SPPS conditions (DMF, DCM)
Quote Request

Request a Quote for 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.